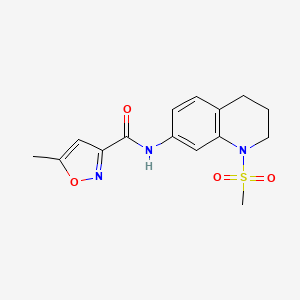

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

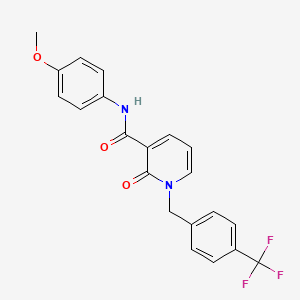

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide is a chemical compound with the molecular formula C15H17N3O4S and a molecular weight of 335.38. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered isoxazole ring and a seven-membered tetrahydroquinoline ring. The isoxazole ring is a common structural motif in many commercially available drugs .Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.38. Other physical and chemical properties are not mentioned in the search results.科学的研究の応用

Selective Serotonin Receptor Antagonists

- Compounds structurally related to 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide have been explored for their potential as selective serotonin (5-HT) receptor antagonists. For example, N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have shown potent and selective antagonistic activities against the 5-HT(1B/1D) receptors. These compounds exhibit promising pharmacological profiles, including enhanced affinity for serotonin receptors, and could be further investigated for therapeutic applications related to neurological and psychiatric disorders (Liao et al., 2000).

Protein Kinase Inhibitors

- Another area of scientific research application for structurally similar compounds involves the inhibition of protein kinases. Specific analogs have demonstrated effectiveness in inhibiting tumor progression by targeting protein kinase pathways. This action suggests potential applications in cancer research, particularly in developing therapies aimed at controlling metastasis and tumor growth (Blaya et al., 1998).

Class III Antiarrhythmic Activity

- Research on 4-[(methylsulfonyl)amino]benzamides and sulfonamides with structural similarities to the compound has revealed Class III antiarrhythmic activities. These findings highlight the potential for these compounds in developing treatments for cardiac arrhythmias. The research demonstrates the compounds' ability to block specific potassium currents, contributing to their antiarrhythmic effects (Ellingboe et al., 1992).

Chemotherapeutic Agents

- Certain derivatives structurally related to 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide have been investigated for their antitumor activities. For instance, isoquinoline-1-carboxaldehyde thiosemicarbazones have shown potent antineoplastic activity against leukemia models. These results suggest the potential for developing new chemotherapeutic agents based on modifications of the core structure to enhance efficacy and selectivity (Liu et al., 1995).

将来の方向性

作用機序

Target of action

Isoxazole derivatives are known to have significant biological interests .

Mode of action

The mode of action of isoxazole derivatives can vary greatly depending on their specific chemical structure and the biological targets they interact with . Without specific information on the targets of “5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Isoxazole derivatives can affect various biochemical pathways depending on their specific targets . Without knowing the specific targets of “5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide”, it’s hard to say which pathways it might affect.

特性

IUPAC Name |

5-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-8-13(17-22-10)15(19)16-12-6-5-11-4-3-7-18(14(11)9-12)23(2,20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMYDUDQJAUNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2451141.png)

![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)

![16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid](/img/structure/B2451149.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)